2,3-Difluorobenzoic acid is a specialized ortho- and meta-fluorinated aromatic carboxylic acid utilized extensively as a high-value coformer in multicomponent cocrystal salts (MCCS), a structural building block for liquid crystals, and a non-radioactive chemical tracer [1]. The synergistic electron-withdrawing effects of the adjacent fluorine atoms at the 2- and 3-positions impart distinct acidity, metabolic stability, and directed hydrogen-bonding profiles compared to unsubstituted benzoic acid. In industrial procurement, it is prioritized over other isomers for its ability to induce negative dielectric anisotropy in hydrogen-bonded liquid crystals and its exceptional environmental stability when deployed in subterranean reservoir monitoring workflows [2].
Substituting 2,3-difluorobenzoic acid with closely related isomers, such as 2,4-difluorobenzoic acid or 2,6-difluorobenzoic acid, fundamentally alters downstream formulation stability and product performance. In materials science, the precise steric and electronic profile of the 2,3-difluoro motif is strictly required to form the specific hydrogen-bonded dimers that shift impedance and induce negative dielectric anisotropy in liquid crystal applications [1]. Furthermore, in advanced pharmaceutical formulations, the unique interfluorine distance and lipophilicity of the 2,3-isomer dictate the specific solid-state packing required for the dissolution enhancement of multicomponent cocrystal salts [2]. Utilizing an alternative isomer results in the loss of critical electro-optic properties in mesogens and unpredictable bioavailability profiles in API formulations.
2,3-Difluorobenzoic acid acts as a highly effective coformer in the formulation of poorly soluble active pharmaceutical ingredients (APIs). When subjected to liquid-assisted grinding (LAG) with the anticancer drug Ribociclib (RBC), 2,3-difluorobenzoic acid forms a stable multicomponent cocrystal salt [1]. This specific formulation significantly enhances the dissolution and diffusion rates of Ribociclib compared to the RBC free base, driven by the unique binary acidic-basic molecular complexation enabled by the 2,3-difluoro aromatic ring [1].
| Evidence Dimension | API Dissolution and Diffusion Rate |
| Target Compound Data | Enhanced dissolution profile as an RBC-2,3-difluorobenzoic acid MCCS |
| Comparator Or Baseline | Ribociclib (RBC) free base |
| Quantified Difference | Significant multi-fold improvement in physicochemical stability and aqueous solubility |
| Conditions | Liquid-assisted grinding (LAG) formulation |
Procuring this specific coformer enables pharmaceutical formulators to overcome the poor aqueous solubility of BCS Class II/IV APIs without chemically altering the active molecule.
In oil well and hydrological interwell testing, 2,3-difluorobenzoic acid serves as a superior non-radioactive chemical tracer. Batch testing in J13 reservoir water demonstrates exceptional stability, with less than a 15% decrease in concentration over extended periods ranging from 60 to 365 days [1]. Furthermore, its distinct UV absorption profile allows for ultra-trace detectability down to the low parts-per-billion (ppb) range using HPLC-UV, outperforming traditional chlorinated analogs that suffer from rapid bacterial degradation [1].
| Evidence Dimension | Aqueous stability and analytical detection limit |
| Target Compound Data | <15% degradation over 60-365 days; detectable at ppb levels |
| Comparator Or Baseline | Chlorinated benzoic acids and traditional dyes |
| Quantified Difference | Extended environmental half-life with resistance to bacterial degradation |
| Conditions | J13 water batch tests, HPLC-UV analysis |
Its robust stability and low detection limit make it a highly cost-effective and environmentally compliant choice for long-term reservoir mapping and fluid recovery tracking.
The incorporation of the 2,3-difluorobenzoic acid motif is critical in the design of hydrogen-bonded liquid crystals (HBLCs), such as the n-alkyloxy-2,3-difluorobenzoic acid (n-OBAFF) series. The lateral 2,3-difluoro substitution generates a strong dipole moment perpendicular to the molecular long axis, inducing necessary negative dielectric anisotropy [1]. Dielectric spectroscopy (1 to 10^6 Hz) confirms that increasing the alkyloxy chain length shifts the impedance (Z'') maximum to lower frequencies, a precisely tunable property not achievable with unsubstituted benzoic acid analogs [1].
| Evidence Dimension | Dielectric anisotropy and impedance shift |
| Target Compound Data | Negative dielectric anisotropy with tunable Z'' frequency |
| Comparator Or Baseline | Unsubstituted alkyloxybenzoic acids |
| Quantified Difference | Perpendicular dipole induction enabling negative anisotropy |
| Conditions | Dielectric spectroscopy (1 to 10^6 Hz) of n-OBAFF series |
Buyers in the optoelectronics sector require this exact isomer to manufacture LC displays that rely on negative dielectric anisotropy for specific vertical alignment (VA) modes.
For quality control and formulation verification, 2,3-difluorobenzoic acid serves as a precise analytical standard in 19F Magic Angle Spinning (MAS) NMR. Due to its specific ortho-fluorine arrangement, it exhibits a highly characteristic interfluorine distance that can be accurately measured at high MAS frequencies (e.g., 60 kHz) [1]. This provides a quantifiable structural fingerprint that distinguishes it entirely from 2,4- or 2,5-difluorobenzoic acid isomers, ensuring high-purity reproducibility in solid-state API formulations [1].
| Evidence Dimension | 19F MAS NMR spectral resolution and interfluorine distance |
| Target Compound Data | Distinct dipolar recoupling signature at 60 kHz MAS |
| Comparator Or Baseline | 2,4-difluorobenzoic acid and 2,5-difluorobenzoic acid |
| Quantified Difference | Unique interfluorine distance and cross-peak intensity distribution |
| Conditions | 14.1 T magnetic field, 60 kHz MAS frequency |
Buyers utilizing this compound in solid-state drug formulations can leverage its distinct 19F NMR signature for rigorous, non-destructive batch-to-batch purity and polymorph verification.
Employed as a pharmaceutically acceptable coformer in liquid-assisted grinding to generate multicomponent cocrystal salts (MCCS). It is specifically chosen to enhance the dissolution, diffusion, and overall bioavailability of poorly soluble BCS Class II/IV drugs, such as Ribociclib, outperforming the free base forms [1].
Procured as a foundational building block for hydrogen-bonded liquid crystals (HBLCs). The 2,3-difluoro motif is strictly required for achieving negative dielectric anisotropy and tunable impedance, making it essential for vertically aligned (VA) display technologies [2].
Utilized in interwell testing and reservoir monitoring workflows. Its selection is driven by its exceptional stability against bacterial degradation in subterranean water systems and its reliable detectability at parts-per-billion (ppb) levels via HPLC-UV [3].
Used as a high-precision reference standard in 19F Magic Angle Spinning (MAS) NMR spectroscopy. Its unique interfluorine distance provides a quantifiable structural fingerprint for non-destructive polymorph and purity verification in complex crystalline organic solids [4].
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